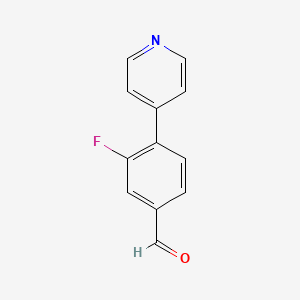

3-Fluoro-4-(pyridin-4-yl)benzaldehyde

Übersicht

Beschreibung

3-Fluoro-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a pyridin-4-yl group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-bromopyridine.

Reaction Conditions: A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound on an industrial scale.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products:

Oxidation: Formation of 3-fluoro-4-(pyridin-4-yl)benzoic acid.

Reduction: Formation of 3-fluoro-4-(pyridin-4-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-Fluoro-4-(pyridin-4-yl)benzaldehyde. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines.

Case Study: EGFR Kinase Inhibition

A notable study involved the synthesis and evaluation of a series of compounds derived from this compound aimed at inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase. The compound demonstrated potent antiproliferative activity against the A549 (non-small lung tumor) cell line with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent targeting EGFR pathways .

Synthesis of Derivatives

This compound serves as a versatile precursor for synthesizing various bioactive molecules. Its functional groups allow for diverse chemical modifications, leading to compounds with enhanced biological properties.

Synthesis Methodology

The synthesis typically involves standard organic reactions such as:

- Condensation Reactions : Combining with amines or other nucleophiles to form imines or amines.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds, expanding the library of derivatives.

An example reaction includes the condensation of this compound with methyl 2-aminothiazole to yield a thiazole derivative, showcasing its utility in creating complex molecules .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of derivatives synthesized from this compound.

In Vitro Testing

In vitro assays have been employed to determine the cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

These studies often utilize flow cytometry and apoptosis assays to evaluate the mechanism of action and cellular responses induced by these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of derivatives based on this compound.

Key Findings

Research has shown that modifications at specific positions on the benzene ring or pyridine can significantly affect biological activity. For instance, introducing electron-withdrawing groups enhances binding affinity to target proteins such as kinases involved in cancer progression .

Data Table: Summary of Key Studies

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-(pyridin-4-yl)benzaldehyde: Similar structure but with different substitution pattern.

3-Fluoro-4-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridine ring attached at a different position.

3-Chloro-4-(pyridin-4-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can also enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs .

Biologische Aktivität

3-Fluoro-4-(pyridin-4-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . This compound acts as an inhibitor of EGFR kinase, which plays a crucial role in cell growth and proliferation pathways. By inhibiting this receptor, the compound can potentially halt the growth of cancerous cells, making it a candidate for anticancer therapies.

Mode of Action

The inhibition of EGFR kinase leads to a cascade of effects on various biochemical pathways. Notably, it disrupts signaling pathways associated with cell survival and proliferation, resulting in decreased cellular growth rates.

This compound exhibits significant biochemical properties that facilitate its interaction with various enzymes and proteins. It can bind to oxidoreductases, influencing their activity and affecting cellular redox states. Additionally, it modulates proteins involved in signal transduction, impacting downstream signaling events.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression: It alters the expression of genes related to apoptosis and cell cycle regulation.

- Metabolism: It affects metabolic pathways by modulating key enzymes involved in energy production and utilization.

- Cellular Signaling: Changes in signaling pathways can lead to altered cellular responses to external stimuli.

Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it effectively inhibited the proliferation of various cancer cell lines. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against tumors that express EGFR.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antimicrobial effects .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

3-fluoro-4-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-7-9(8-15)1-2-11(12)10-3-5-14-6-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPAVSHLKGXEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.